(4-Fluoro-4-methylcyclohexyl)methanol
Description
(4-Fluoro-4-methylcyclohexyl)methanol is a fluorinated cyclohexane derivative featuring a hydroxymethyl group at the 1-position and both fluorine and methyl substituents at the 4-position of the cyclohexane ring.
Properties
Molecular Formula |
C8H15FO |
|---|---|
Molecular Weight |
146.20 g/mol |
IUPAC Name |
(4-fluoro-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C8H15FO/c1-8(9)4-2-7(6-10)3-5-8/h7,10H,2-6H2,1H3 |
InChI Key |
DGLNQIPHOPNBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the cyclohexylmethanol backbone but differ in substituents, leading to distinct physicochemical and toxicological profiles:
4-Methylenecyclohexanemethanol (CAS 1004-24-6)
- Molecular Formula : C₈H₁₄O
- Structure : A methylene group (C=CH₂) at the 4-position .
- Key Differences :
- The methylene group introduces unsaturation, increasing reactivity in addition reactions (e.g., hydrogenation).
- Lower steric hindrance compared to the fluorine-methyl combination in the target compound.
- Applications: Potential intermediate in polymer or fine chemical synthesis due to its unsaturated moiety.
(4-Aminocyclohexyl)methanol (CAS 89854-94-4)
- Molecular Formula: C₇H₁₅NO
- Structure: An amino group (-NH₂) at the 4-position .
- Key Differences: The amino group enables hydrogen bonding and participation in condensation or amidation reactions. Higher polarity compared to the fluorine-methyl derivative, likely enhancing water solubility.
- Applications : Pharmaceutical synthesis (e.g., prodrugs or bioactive molecules).
(4-Tert-butylcyclohexyl)methanol (CAS 20691-53-6)
- Molecular Formula : C₁₁H₂₂O
- Structure : A bulky tert-butyl group (-C(CH₃)₃) at the 4-position .
- Key Differences :
- Increased hydrophobicity and steric hindrance, reducing solubility in polar solvents.
- Enhanced thermal stability due to the tert-butyl group’s electron-donating and bulky nature.
- Applications : Likely used in coatings or surfactants where steric effects dominate.
[4-Methoxy-4-(trifluoromethyl)cyclohexyl]methanol (CAS 1637310-71-4)
- Molecular Formula : C₉H₁₅F₃O₂
- Structure : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at the 4-position .
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic resistance.
- Applications : Specialty chemicals or pharmaceuticals requiring both electron-withdrawing and polar functionalities.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties | Toxicity Insights |
|---|---|---|---|---|---|
| (4-Fluoro-4-methylcyclohexyl)methanol | C₈H₁₅FO | 146.20 (calculated) | 4-F, 4-CH₃ | Moderate polarity, steric hindrance | Likely low acute toxicity* |
| 4-Methylenecyclohexanemethanol | C₈H₁₄O | 126.20 | 4-CH₂ | Unsaturated, reactive | Limited data |
| (4-Aminocyclohexyl)methanol | C₇H₁₅NO | 129.20 | 4-NH₂ | High polarity, reactive | Potential amine-related toxicity |
| (4-Tert-butylcyclohexyl)methanol | C₁₁H₂₂O | 170.29 | 4-C(CH₃)₃ | Hydrophobic, thermally stable | Low toxicity (steric shielding) |
| [4-Methoxy-4-(trifluoromethyl)cyclohexyl]methanol | C₉H₁₅F₃O₂ | 212.21 | 4-OCH₃, 4-CF₃ | High metabolic stability, polar | Unstudied; CF₃ may influence ADME |
*Inferred from , where 4-MCHM (structurally similar) showed moderate toxicity but metabolites were more hazardous.
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